6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-13-8-6(4-11-13)2-5(3-9)7(10)12-8/h2,4H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPZYQVBSHLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490741 | |
| Record name | 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59026-60-7 | |
| Record name | 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of phenylhydrazine with aldehydes, ethyl acetoacetate, and malononitrile . This multicomponent reaction yields the desired pyrazolo[3,4-b]pyridine derivative. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Major products formed from these reactions include different substituted pyrazolo[3,4-b]pyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Medicinal Chemistry
6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has shown promise in the development of therapeutic agents, particularly in oncology. Its ability to inhibit specific kinases involved in cell proliferation makes it a candidate for cancer treatment.
Kinase Inhibition Studies
Research indicates that compounds like 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can serve as effective kinase inhibitors. Kinases play critical roles in cellular processes such as metabolism, cell division, and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer and inflammation .
Synthesis of Derivatives
The compound serves as a building block for synthesizing more complex molecules. Various synthetic routes have been explored to create derivatives with enhanced biological activity. For example, recent studies have introduced new synthetic pathways that utilize catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) to facilitate the formation of pyrazolo[3,4-b]pyridine derivatives .
Biomedical Applications
The versatility of 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile extends to its use in developing novel antiviral agents. Research has demonstrated its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showcasing broad-spectrum antiviral activity .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile against various cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations due to its action on specific kinases involved in tumor growth .
Case Study 2: Antiviral Properties
In another investigation focusing on its antiviral capabilities, researchers synthesized derivatives of 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and evaluated their efficacy against viral infections. The findings suggested that certain derivatives exhibited enhanced antiviral activity compared to the parent compound .
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is particularly significant in the context of cancer, where overactive kinases can lead to uncontrolled cell growth .
Comparison with Similar Compounds
Substituent Impact :
- Amino vs. Thioxo: The 6-amino group improves hydrogen-bonding and compliance with drug-likeness rules compared to 6-thioxo derivatives, which exhibit higher molecular weight (>500 Da) and Lipinski violations ().
- Aryl Substituents : Bulky aryl groups (e.g., 4-nitrophenyl in ) increase steric hindrance, altering dihedral angles (e.g., 76.3° between pyridine and nitrophenyl) and reducing planarity.
Physicochemical and Drug-Likeness Properties
| Property | 6-Amino-1-methyl Derivative | 6-Thioxo Derivative | Fipronil |
|---|---|---|---|
| Molecular Weight | 200.21 | >500 | 437.15 |
| MLogP | ~2.5 (estimated) | 3.1 | 4.8 |
| TPSA | ~90 Ų | 85 Ų | 78 Ų |
| H-Bond Donors | 2 (NH₂) | 1 | 2 |
| Lipinski Violations | 0 | 1 | 1 (MW >500) |
The 6-amino derivative complies with Lipinski’s and Veber’s rules (MLogP <5, TPSA <140 Ų, H-bond donors ≤5), making it favorable for oral bioavailability. In contrast, the 6-thioxo derivative and fipronil violate these guidelines ().
Crystallographic and Conformational Analysis
The target compound’s planar pyrazolo-pyridine system facilitates dense crystal packing via π-π interactions and hydrogen bonds (e.g., N–H⋯O in ). Bulky substituents disrupt planarity, reducing crystallinity ().
Biological Activity
6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving multicomponent reactions. One notable synthesis method involves the reaction of phenylhydrazine, aldehydes, ethyl acetoacetate, and malononitrile to yield derivatives of pyrazolo[3,4-b]pyridine . The synthesis process has been optimized to enhance yields and purity, as demonstrated in multiple studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. Key findings include:
- Cell Cycle Arrest : Compounds based on this structure have been observed to induce cell cycle arrest and apoptosis in cancer cells. Specifically, certain derivatives demonstrated a high level of early and late apoptosis in treated cells .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and transcriptional regulation in cancer cells .
Antiviral Activity
The compound also exhibits antiviral properties. Research indicates that pyrazolo[3,4-b]pyridine derivatives can act against several viruses:
- Anti-HSV-1 Activity : Some derivatives have shown promising results in inhibiting the herpes simplex virus type 1 (HSV-1), with specific structural modifications enhancing their efficacy against viral replication .
- Broad-Spectrum Antiviral Effects : Other studies reported that certain compounds within this class demonstrated activity against viruses like the vesicular stomatitis virus (VSV) and hepatitis A virus (HAV), suggesting a broad-spectrum antiviral potential .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of 6-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions around the pyrazole core exhibited enhanced cytotoxicity compared to others. The most effective compounds led to a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
Case Study 2: Antiviral Screening
Another study focused on the antiviral activity of these compounds against HSV-1. Using Vero cells infected with HSV-1, researchers found that certain derivatives significantly reduced viral titers compared to untreated controls. The structure-activity relationship analysis indicated that modifications at the C5 position played a critical role in enhancing antiviral potency.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Virus/Cancer Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Compound A | Anticancer | MCF7 | 5 µM |
| Compound B | Anticancer | HCT116 | 3 µM |
| Compound C | Antiviral | HSV-1 | 10 µM |
| Compound D | Antiviral | VSV | 15 µM |
Q & A
Q. Experimental Design :
- Synthesize analogs with varied 4-position substituents (e.g., halides, methoxy).
- Test against model organisms (e.g., E. coli, S. aureus) using MIC assays.
- Correlate activity trends with Hammett σ values or DFT-calculated electrostatic potentials .
What crystallographic challenges arise in analyzing pyrazolo[3,4-b]pyridines, and how are they mitigated?
Advanced Research Focus
Common issues include:
- Disorder in aromatic rings : Resolve via iterative refinement with restraints on bond lengths/angles .
- Hydrogen atom placement : Use riding models for NH2 and CH3 groups, with Uiso(H) = 1.2–1.5×Ueq of parent atoms .
- Twinned crystals : Employ PLATON’s TWINABS for intensity integration in monoclinic systems .
Best Practice : Collect high-resolution data (θ > 25°) and validate with R-factor convergence (<0.05).
How do solvent polarity and pH impact the stability of 6-Amino-1-methyl derivatives?
Basic Research Focus
Stability studies reveal:
- Aqueous media : Hydrolysis of the carbonitrile group occurs at pH < 3 or > 10, forming carboxylic acids/amides.
- Polar aprotic solvents (DMF, DMSO) : Enhance stability via hydrogen bonding with NH2 groups .
- Accelerated degradation tests : Monitor by HPLC under stressed conditions (e.g., 40°C, 75% RH) to predict shelf life.
Mitigation : Store compounds in anhydrous ethanol at −20°C to prevent hydrolytic degradation.
What mechanistic insights explain regioselectivity in pyrazolo[3,4-b]pyridine functionalization?
Advanced Research Focus
Regioselectivity is governed by:
- Nucleophilic aromatic substitution (SNAr) : The 3-position is more reactive due to electron-deficient pyridine rings, favoring substitutions with amines/thiols .
- Electrophilic attacks : Nitration occurs preferentially at the 4-position due to resonance stabilization of the intermediate .
Experimental Proof : Use isotopic labeling (¹⁵N) or in-situ IR to track bond formation/cleavage dynamics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
